
3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzamide is a compound that features a piperazine ring substituted with a fluorophenyl group and an amino group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Benzamide Moiety: The final step involves coupling the piperazine derivative with a benzamide precursor under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in studies investigating its interaction with biological targets such as receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analogue lacking the benzamide moiety.
3-Amino-1-(4-(4-fluorophenyl)piperazin-1-yl)propan-1-one: A structurally related compound with a different functional group arrangement.
Uniqueness
The presence of both the piperazine ring and the benzamide moiety allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1706450-61-4 |
|---|---|
Molecular Formula |
C17H19FN4O |
Molecular Weight |
314.36 g/mol |
IUPAC Name |
3-amino-4-[4-(4-fluorophenyl)piperazin-1-yl]benzamide |
InChI |
InChI=1S/C17H19FN4O/c18-13-2-4-14(5-3-13)21-7-9-22(10-8-21)16-6-1-12(17(20)23)11-15(16)19/h1-6,11H,7-10,19H2,(H2,20,23) |
InChI Key |
JUZSVHFMYOYMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Nitro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13016760.png)
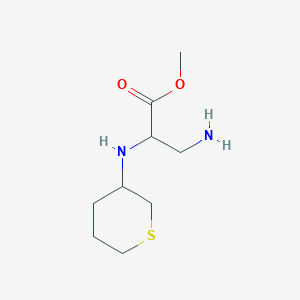
![2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13016772.png)

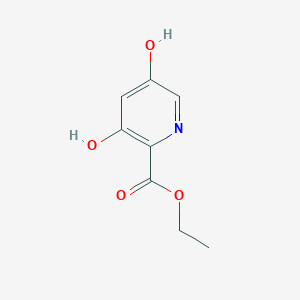
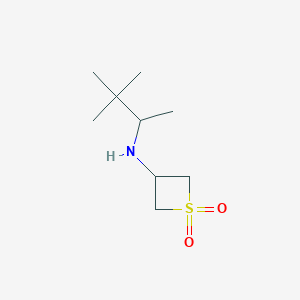
![4,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13016810.png)
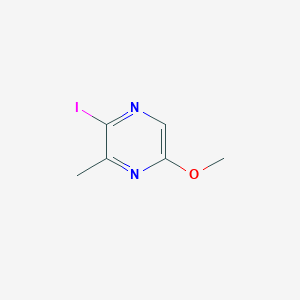
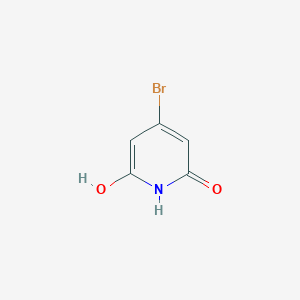
![8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13016831.png)



